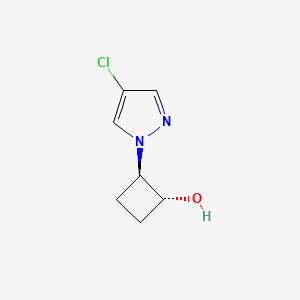
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, also known as 4-chloro-1H-pyrazol-1-ylcyclobutan-1-ol, is a cyclic compound with a molecular formula of C5H6ClN2O. It is a member of the pyrazole family, which is a group of heterocyclic compounds that contain nitrogen and oxygen atoms. This compound has been studied for its potential uses in the synthesis of various organic compounds, as well as for its possible applications in medicine and biochemistry.
Applications De Recherche Scientifique
Coordination Chemistry and Transition Metal Complexes
Trans-2-pyrazol-1-ylcyclohexan-1-ol and its derivatives are pivotal in the synthesis of transition metal complexes, demonstrating the compound's significance in coordination chemistry. These complexes exhibit unique structural and spectroscopic features due to the cycloalkane backbone, providing rigid ligand arrangements around the metal center. X-ray crystallographic studies on copper(II) complexes illustrate typical Jahn-Teller distortions and coordination diversity, showcasing the ligand's versatility in forming structurally complex metal complexes (Barz, Herdtweck, & Thiel, 1998).
Enantioselective Catalysis and Ligand Synthesis
The transformation of trans-2-(pyrazol-1-yl)cyclohexan-1-ol into amino derivatives has facilitated the synthesis of new polydentate Schiff bases. These bases exhibit significant potential in enantioselective catalysis due to the asymmetric arrangement of donor fragments at the metal center. The cyclohexane backbone's unique stereochemistry allows for flexible adaptation to various coordination conditions, highlighting the compound's utility in synthesizing ligands for catalytic applications (Barz, Rauch, & Thiel, 1997).
Kinetic Resolution and Stereoselectivity
The kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, catalyzed by lipase B from Candida antarctica, demonstrates the compound's applicability in enantioselective processes. This resolution leads to the selective acylation of racemic mixtures, yielding enantiomerically pure compounds. Such applications underscore the potential of trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol derivatives in stereoselective synthesis and chiral resolution processes (Barz, Herdtweck, & Thiel, 1996).
Photophysical Analysis and Isomer Identification
In-depth photophysical and quantum chemical analyses have been conducted on pyrazoline derivatives, including geometrical isomers of biologically significant compounds. These studies have utilized solvatochromic analysis and time-resolved spectroscopic methods to elucidate the distinct behaviors of cis- and trans- isomers, particularly when encapsulated within β-cyclodextrin nanocavities. Such research highlights the importance of trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol derivatives in understanding the photophysical properties of organic compounds and their interactions with molecular hosts (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-chloropyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAMRPXQDGYOT-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=C(C=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
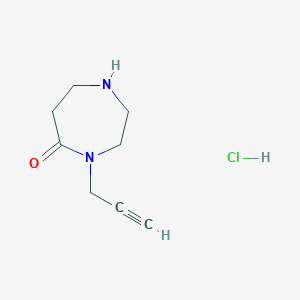
![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)
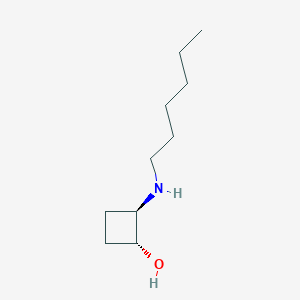

![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
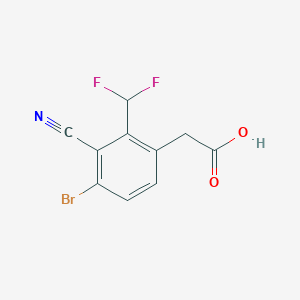
![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
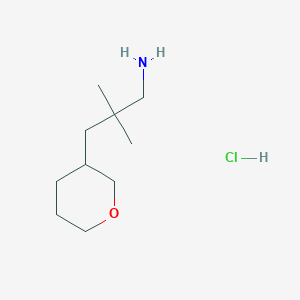

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
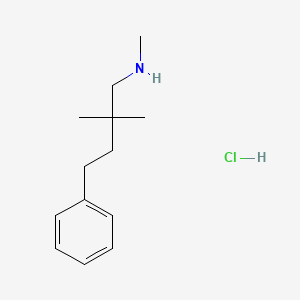
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)